molecular formula C11H12N2OS B15291854 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B15291854
M. Wt: 220.29 g/mol
InChI Key: VHYCMABIQUXSBX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with a suitable aldehyde source under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

  • 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Comparison: Compared to its analogs, 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This uniqueness makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-8(2)13-9(7-14)6-10(12-13)11-4-3-5-15-11/h3-8H,1-2H3

InChI Key

VHYCMABIQUXSBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CS2)C=O

Origin of Product

United States

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